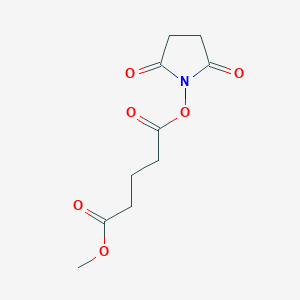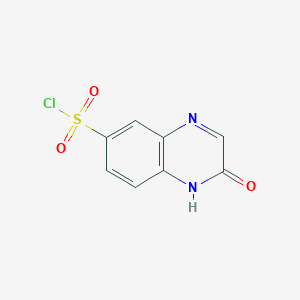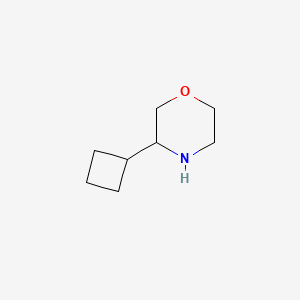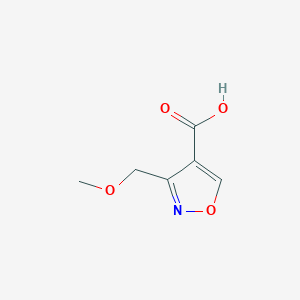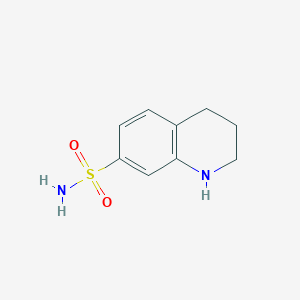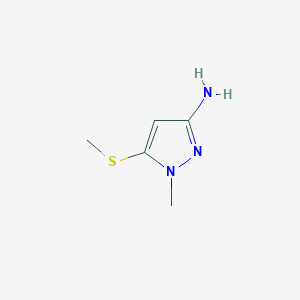
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Descripción general
Descripción
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a synthetic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine generally involves the following steps:
Formation of Pyrazole Ring: : The pyrazole ring is often formed by condensing 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate in the presence of ethanol.
Methylation: : To introduce the methyl group at the 1-position, a methylating agent such as methyl iodide is used.
Thiomethylation: : The methylthio group at the 5-position can be introduced through a thiomethylation reaction using methanethiol in the presence of a base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, potentially utilizing automated continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can be performed using agents such as lithium aluminum hydride or sodium borohydride, yielding different amine derivatives.
Substitution: : Substitution reactions can occur at the methylthio group or the pyrazole ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Depending on the reactions, the major products can vary:
Oxidation: : Sulfoxides, sulfones
Reduction: : Reduced amines
Substitution: : Various substituted pyrazoles
Aplicaciones Científicas De Investigación
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine has been investigated for a multitude of scientific applications:
Chemistry: : As an intermediate in organic synthesis and as a building block for creating more complex molecules.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Used in the production of agrochemicals, dyes, and polymer additives.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For instance, its antimicrobial properties may be attributed to its ability to interfere with microbial enzyme functions, thereby inhibiting the growth and reproduction of pathogens. In medicinal applications, it may interact with receptors or enzymes, modulating biological pathways that are crucial for its therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives:
1-Methyl-3-phenyl-1H-pyrazol-5-amine: : Lacks the methylthio group, leading to different chemical properties and reactivity.
5-(Methylthio)-1-phenyl-1H-pyrazol-3-amine: : Contains a phenyl group instead of a methyl group, affecting its steric and electronic properties.
1,3,5-Trimethyl-1H-pyrazole: : Has multiple methyl groups, which can significantly alter its chemical behavior compared to this compound.
Unique Features
What sets this compound apart is the presence of both the methyl and methylthio groups, which impart distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
There you have it—a comprehensive overview of this compound. What piques your interest most about this compound?
Propiedades
IUPAC Name |
1-methyl-5-methylsulfanylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYMNBTCYZELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

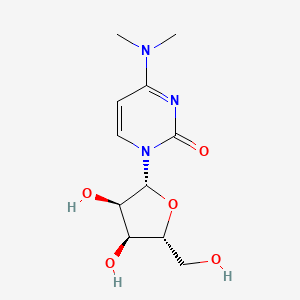

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1422703.png)
